

Desmethyl Cariprazine: A Primary Active Metabolite of Cariprazine - A Technical Guide

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Compound of Interest

Compound Name: *Desmethyl cariprazine*

Cat. No.: *B1670298*

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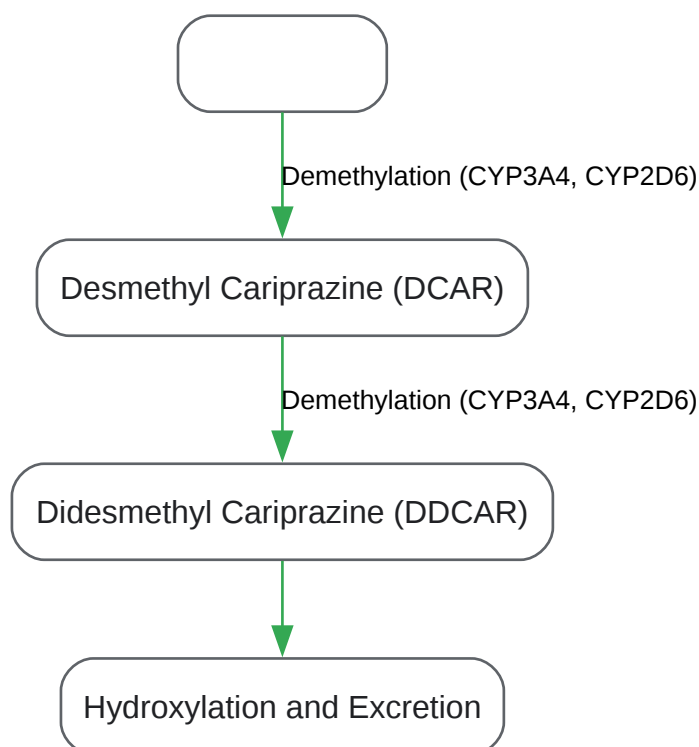
For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine is an atypical antipsychotic agent characterized by a unique pharmacological profile, primarily acting as a partial agonist at dopamine D2 and D3 receptors with a preference for the D3 receptor, and as a partial agonist at the serotonin 5-HT1A receptor.^{[1][2]} Its therapeutic effects are not solely attributable to the parent drug but also to its two major, pharmacologically active metabolites: **desmethyl cariprazine** (DCAR) and **didesmethyl cariprazine** (DDCAR).^{[2][3]} This technical guide provides an in-depth overview of **desmethyl cariprazine** as a primary active metabolite, detailing its pharmacokinetic profile, receptor binding affinities, and functional activity in comparison to cariprazine and the secondary active metabolite, **didesmethyl cariprazine**.

Metabolic Pathway of Cariprazine

Cariprazine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP2D6.^{[2][3][4][5][6]} The metabolic cascade involves sequential N-demethylation. Cariprazine is first demethylated to form **desmethyl cariprazine** (DCAR). Subsequently, DCAR is further demethylated to produce **didesmethyl cariprazine** (DDCAR).^{[3][5]} Both DCAR and DDCAR are pharmacologically active and contribute significantly to the overall clinical effect of cariprazine.^{[2][3]}



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Metabolic Pathway of Cariprazine

Pharmacokinetic Properties

Cariprazine and its active metabolites exhibit complex pharmacokinetic profiles characterized by long half-lives, contributing to a sustained therapeutic effect. DDCAR, in particular, has a substantially longer half-life than both cariprazine and DCAR.[3]

Parameter	Cariprazine	Desmethyl Cariprazine (DCAR)	Didesmethyl Cariprazine (DDCAR)
Half-life ($t_{1/2}$)	1-3 days[3]	1-2 days[3]	1-3 weeks[3]
Time to Steady State (Tss)	~1 week[7]	~1 week[7]	~3 weeks[7]

In Vitro Receptor Binding Affinity

Desmethyl cariprazine and **didesmethyl cariprazine** exhibit a receptor binding profile that is remarkably similar to the parent compound, cariprazine. All three compounds display high affinity for dopamine D2 and D3 receptors, and serotonin 5-HT1A and 5-HT2B receptors.[8] Notably, the metabolites show a higher selectivity for the D3 receptor compared to the D2 receptor.[8] The binding affinities (pKi) are summarized in the table below.

Receptor	Cariprazine (pKi)	Desmethyl Cariprazine (DCAR) (pKi)	Didesmethyl Cariprazine (DDCAR) (pKi)
Dopamine D2L	9.31[4]	9.09[4]	8.85[4]
Dopamine D2S	9.16[4]	8.88[4]	8.58[4]
Dopamine D3	10.07[4]	10.42[4]	10.25[4]
Serotonin 5-HT1A	8.59[4]	8.53[4]	8.77[4]
Serotonin 5-HT2A	7.73[4]	7.93[4]	7.94[4]
Serotonin 5-HT2B	9.24[4]	9.33[4]	9.28[4]
Histamine H1	7.63[4]	7.74[4]	7.63[4]

In Vitro Functional Activity

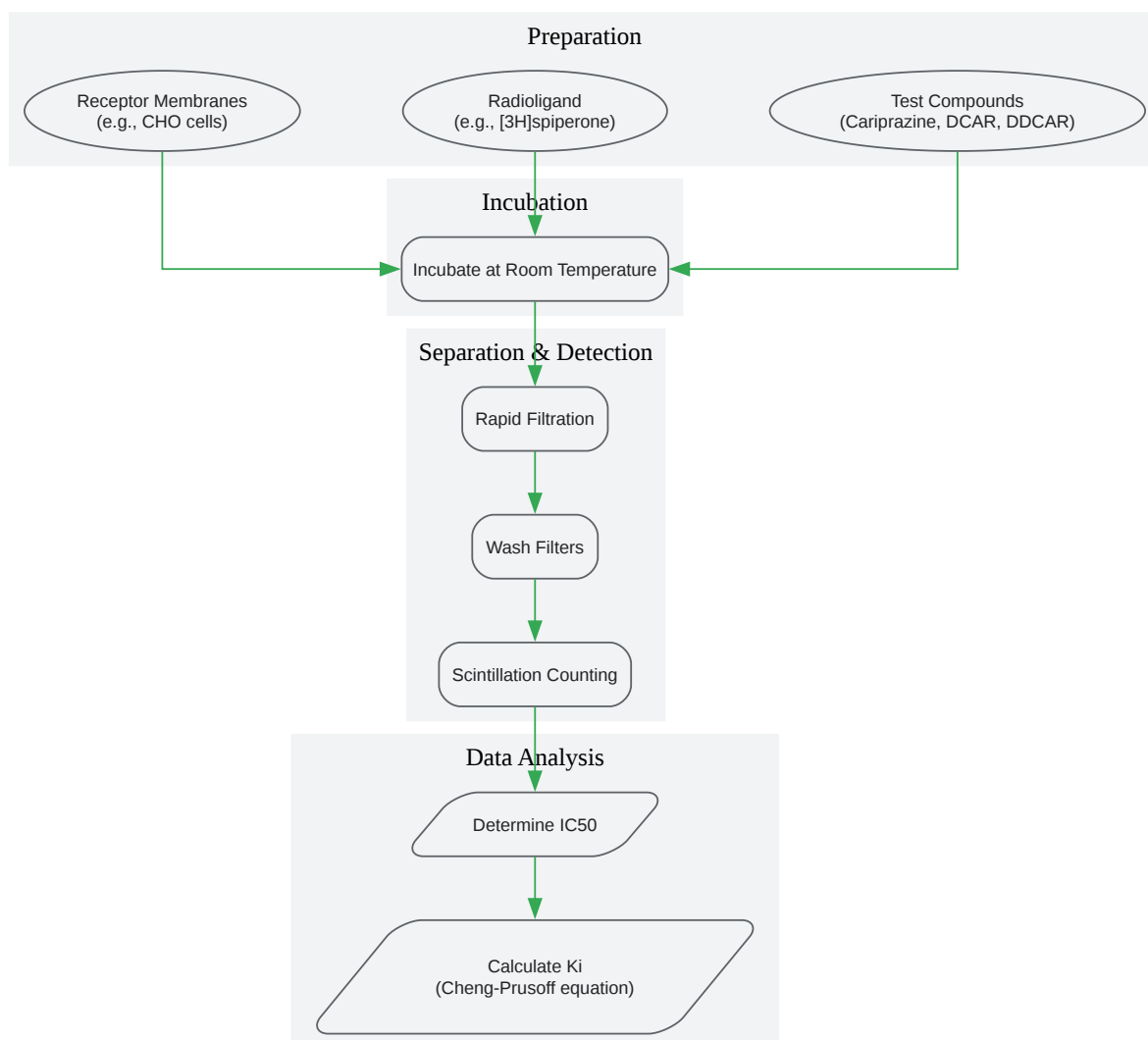
The functional activity of cariprazine and its desmethyl metabolites mirrors their binding affinities. All three compounds act as partial agonists at dopamine D2 and D3 receptors.[8][9] At the serotonin 5-HT1A receptor, cariprazine and DDCAR are full agonists, while DCAR demonstrates partial agonist activity.[8][9] At the 5-HT2B receptor, all three compounds act as antagonists.[8][9]

Receptor	Cariprazine	Desmethyl Cariprazine (DCAR)	Didesmethyl Cariprazine (DDCAR)
Dopamine D2	Partial Agonist[8][9]	Partial Agonist[8][9]	Partial Agonist[8][9]
Dopamine D3	Partial Agonist[8][9]	Partial Agonist[8][9]	Partial Agonist[8][9]
Serotonin 5-HT1A	Full Agonist[8][9]	Partial Agonist[8][9]	Full Agonist[8][9]
Serotonin 5-HT2B	Antagonist[8][9]	Antagonist[8][9]	Antagonist[8][9]

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of cariprazine, DCAR, and DDCAR for various G-protein coupled receptors.



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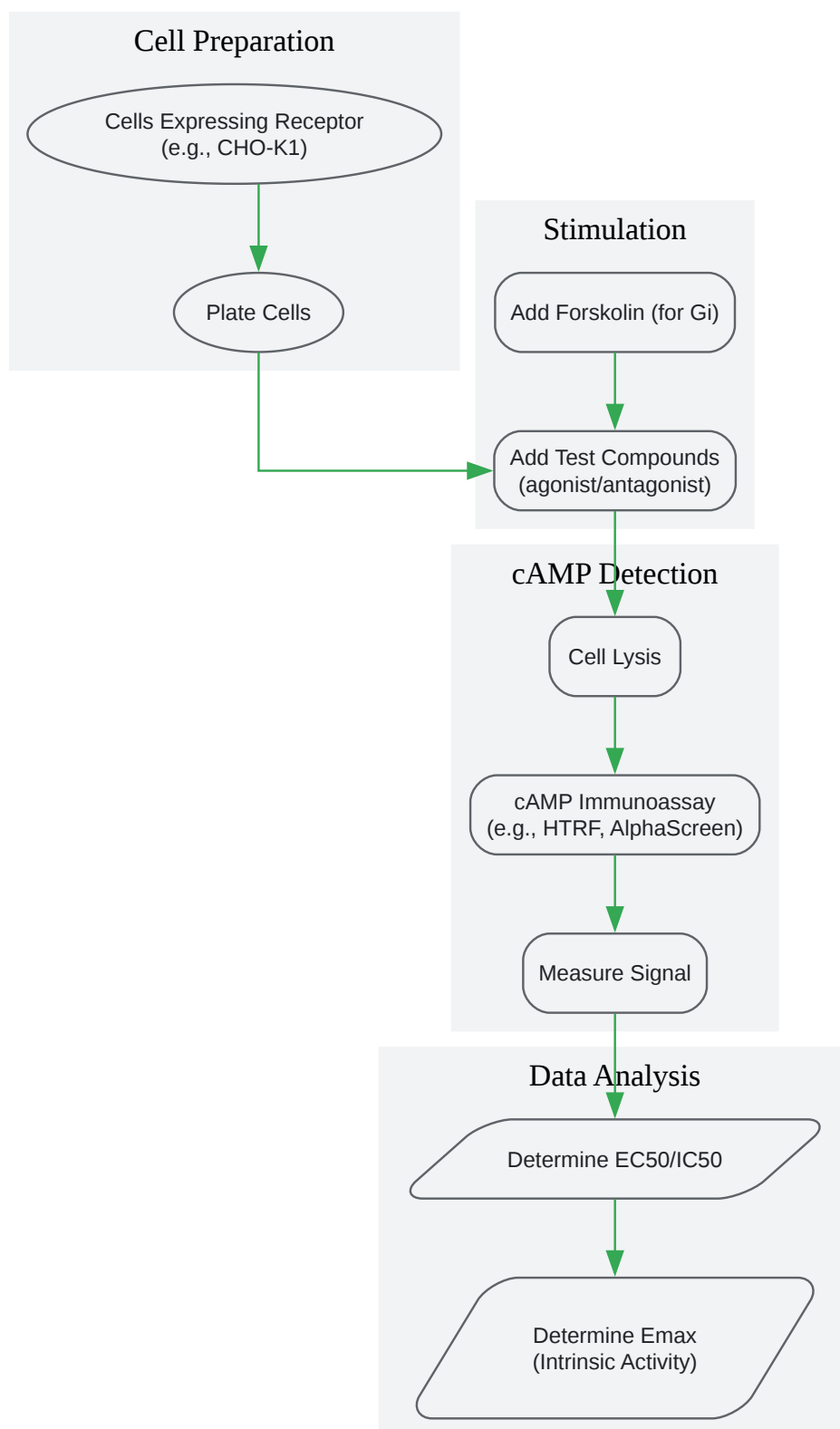
In Vitro Receptor Binding Assay Workflow

Methodology:

- **Membrane Preparation:** Membranes from cells stably expressing the receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells) are prepared.[\[10\]](#)[\[11\]](#)
- **Incubation:** The cell membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound (cariprazine, DCAR, or DDCAR).[\[10\]](#)
- **Filtration:** The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
- **Washing:** The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- **Quantification:** The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (K_i) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of cariprazine, DCAR, and DDCAR at G-protein coupled receptors that signal through adenylyl cyclase.



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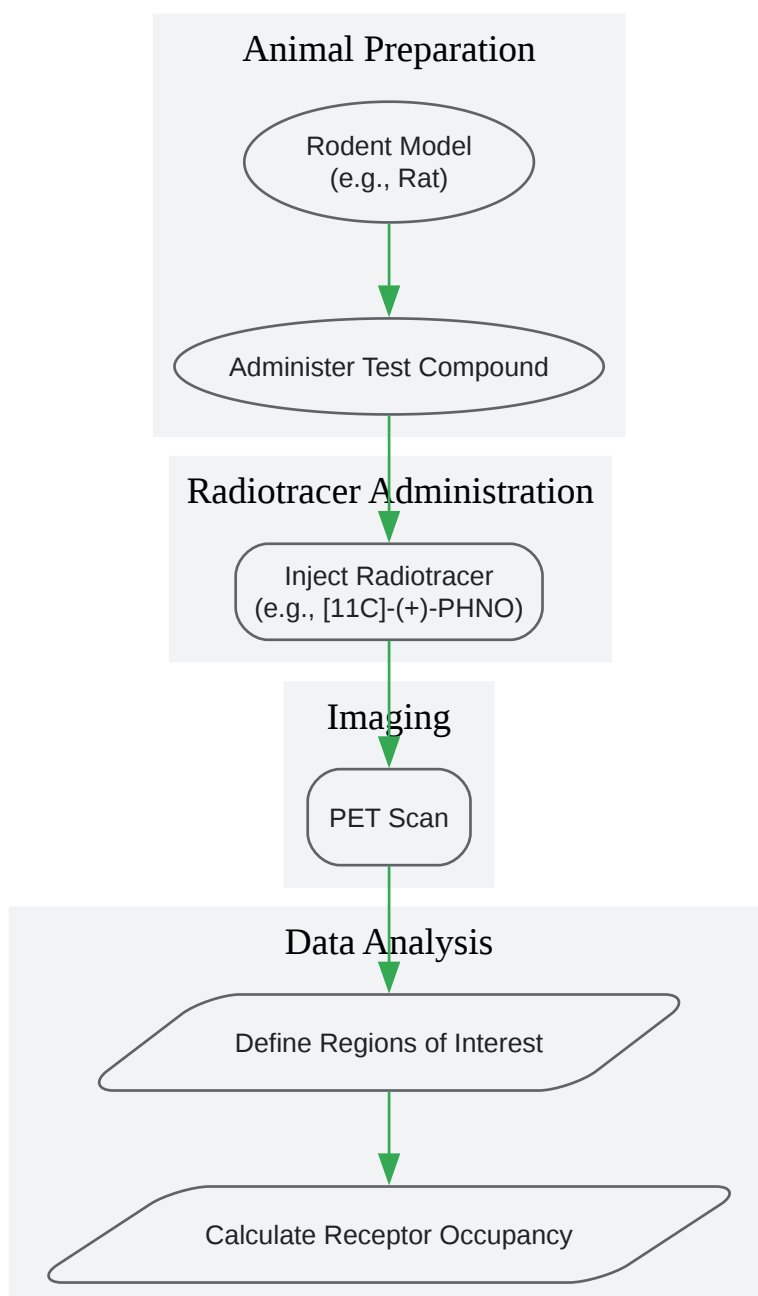
cAMP Functional Assay Workflow

Methodology:

- **Cell Culture:** Cells stably expressing the receptor of interest (e.g., CHO-K1 cells for 5-HT1A receptors) are cultured in appropriate media.[\[12\]](#)[\[13\]](#)
- **Cell Plating:** Cells are seeded into multi-well plates and allowed to adhere.[\[1\]](#)
- **Compound Addition:** The cells are treated with varying concentrations of the test compounds (cariprazine, DCAR, or DDCAR). For Gi-coupled receptors, cells are co-stimulated with forskolin to induce cAMP production.[\[1\]](#)[\[12\]](#)
- **Cell Lysis:** After incubation, the cells are lysed to release intracellular cAMP.
- **cAMP Measurement:** The concentration of cAMP is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[\[12\]](#)
- **Data Analysis:** The concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax) or intrinsic activity.[\[1\]](#)

In Vivo Dopamine Receptor Occupancy Study

Objective: To determine the in vivo occupancy of dopamine D2 and D3 receptors by cariprazine and its metabolites in a living organism.



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In Vivo Receptor Occupancy Workflow

Methodology:

- **Animal Model:** The study is typically conducted in rodents, such as rats.[14][15]

- Drug Administration: The animals are administered with cariprazine or its metabolites at various doses.
- Radiotracer Injection: A specific radiotracer with high affinity for the receptor of interest (e.g., [11C]-(+)-PHNO for D3/D2 receptors) is injected intravenously.[14][16][17][18]
- PET Imaging: The distribution of the radiotracer in the brain is measured using Positron Emission Tomography (PET).[16]
- Data Analysis: The binding potential of the radiotracer in specific brain regions is quantified. Receptor occupancy is calculated by comparing the binding potential in drug-treated animals to that in vehicle-treated control animals.[16]

Conclusion

Desmethyl cariprazine is a primary and active metabolite of cariprazine that, along with **didesmethyl cariprazine**, significantly contributes to the overall pharmacological and clinical profile of the parent drug. Both metabolites exhibit a high affinity and partial agonist activity at dopamine D2 and D3 receptors, with a notable preference for the D3 subtype. Their long pharmacokinetic half-lives, particularly that of **didesmethyl cariprazine**, result in sustained receptor engagement and a prolonged therapeutic effect. A thorough understanding of the distinct and combined actions of cariprazine and its active metabolites is crucial for the optimization of its therapeutic use and for the development of future antipsychotic agents with similar mechanisms of action.

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